Product packaging for 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone(Cat. No.:CAS No. 618443-46-2)

3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B15083415
CAS No.: 618443-46-2
M. Wt: 305.2 g/mol
InChI Key: NJJSRZYXNVVZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). This quinazolinone derivative has emerged as a critical pharmacological tool for dissecting the roles of these kinases in cellular pathways. Its primary research application lies in the study of circadian rhythms, as CK1δ and ε are established regulators of the core clock mechanism, phosphorylating key period (PER) proteins and targeting them for degradation (PMID: 31231018) . By inhibiting CK1δ/ε, this compound can stabilize PER proteins and potently lengthen the circadian period, providing insights into clock function and related disorders. Beyond chronobiology, it is widely used in cancer research, given the documented roles of CK1 isoforms in regulating Wnt/β-catenin signaling, p53 stability, and DNA damage response pathways (PMID: 31231018) . The compound demonstrates high selectivity for CK1δ/ε over other kinases, making it a superior tool compared to less selective inhibitors like PF-670462. Researchers utilize this molecule in vitro and in vivo to investigate the therapeutic potential of CK1 inhibition in various contexts, including leukemia and solid tumors. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Cl2N2O B15083415 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone CAS No. 618443-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618443-46-2

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2O/c16-12-5-3-6-13(17)11(12)8-19-9-18-14-7-2-1-4-10(14)15(19)20/h1-7,9H,8H2

InChI Key

NJJSRZYXNVVZOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4 3h Quinazolinone Derivatives

Established Synthetic Pathways to the 4(3H)-Quinazolinone Core

The foundational methods for constructing the 4(3H)-quinazolinone ring system have been well-established for over a century and typically involve the cyclization of readily available precursors derived from anthranilic acid. rsc.orgnih.gov One of the earliest and most classic methods is the Niementowski quinazolinone synthesis , which involves the condensation of anthranilic acid with an amide. mdpi.comnih.gov This reaction is often carried out at high temperatures and can be facilitated by microwave irradiation to improve yields and reduce reaction times. nih.gov

A prevalent and versatile approach involves the use of 2-aminobenzamides or anthranilamides as key starting materials. mdpi.com These can be cyclized with various reagents to introduce diversity at the 2-position of the quinazolinone ring. For instance, condensation with aldehydes, followed by oxidation, is a common strategy. nih.gov

Another widely employed pathway proceeds through a benzoxazinone (B8607429) intermediate . nih.govnih.gov Anthranilic acid can be acylated, for example with an acid chloride or anhydride, and then cyclized to form a 2-substituted benzoxazin-4-one. nih.govnih.gov This intermediate readily reacts with ammonia (B1221849) or primary amines to yield the corresponding 3-substituted-4(3H)-quinazolinones. nih.govnih.gov This two-step process is highly efficient for introducing a wide variety of substituents at both the 2- and 3-positions of the quinazolinone core.

The table below summarizes some of the established synthetic routes to the 4(3H)-quinazolinone core.

Starting MaterialReagentsKey IntermediateProduct
Anthranilic AcidAmides (e.g., Formamide)-4(3H)-Quinazolinone
Anthranilic AcidAcid Anhydrides/Chlorides, then AminesBenzoxazin-4-one2,3-Disubstituted-4(3H)-quinazolinone
2-AminobenzamideAldehydes, then OxidationDihydroquinazolinone2-Substituted-4(3H)-quinazolinone
Isatoic AnhydrideAmines, Aldehydes-2,3-Disubstituted-4(3H)-quinazolinone

Targeted Synthesis of 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone and Related Analogs

The synthesis of this compound can be achieved through established methods for N-alkylation of the quinazolinone scaffold or by utilizing 2,6-dichlorobenzylamine in a cyclization reaction. A common strategy for preparing 3-substituted quinazolinones involves the reaction of a 2-substituted-4(3H)-quinazolinone with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. farmaceut.org

A plausible and efficient route to this compound would involve the initial synthesis of the parent 4(3H)-quinazolinone, for example, via the Niementowski reaction of anthranilic acid and formamide. nih.gov The subsequent N-alkylation at the 3-position can be accomplished by reacting 4(3H)-quinazolinone with 2,6-dichlorobenzyl bromide or chloride in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Alternatively, a convergent synthesis can be employed starting from anthranilic acid. Reaction of anthranilic acid with an appropriate acylating agent, followed by cyclization to a benzoxazinone intermediate, and subsequent condensation with 2,6-dichlorobenzylamine would furnish the desired product. nih.gov The synthesis of various 3-benzyl-4(3H)-quinazolinone analogs has been reported, demonstrating the feasibility of introducing substituted benzyl groups at the 3-position. tandfonline.comnih.gov For instance, the reaction of anthranilic acid with benzylisothiocyanate yields 3-benzyl-2-mercaptoquinazolin-4(3H)-one, which can be further modified. tandfonline.com

Advanced Synthetic Techniques for Quinazolinones

To address the limitations of classical synthetic methods, such as harsh reaction conditions and long reaction times, several advanced techniques have been developed for the synthesis of quinazolinones.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions. mdpi.comnih.govresearchgate.net The application of microwave heating has been successfully employed in various steps of quinazolinone synthesis. For example, the Niementowski reaction can be significantly accelerated under microwave irradiation. nih.gov

Microwave-assisted synthesis is particularly beneficial for the rapid generation of libraries of quinazolinone derivatives for biological screening. farmaceut.org The combination of microwave heating with solvent-free conditions or the use of green solvents further enhances the environmental friendliness of these synthetic protocols. farmaceut.org Both the cyclization of anthranilic acid derivatives and the subsequent N-alkylation steps can be efficiently carried out using microwave assistance. farmaceut.orgrsc.org

Transition metal catalysis has opened up new avenues for the synthesis and functionalization of quinazolinones. nih.gov Various metal catalysts, including palladium, copper, and iron, have been utilized to facilitate C-N and C-C bond formations in the construction of the quinazolinone scaffold. nih.gov For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other substituents at various positions of the quinazolinone ring. rsc.org

Metal-catalyzed C-H functionalization has become a powerful strategy for the direct derivatization of the quinazolinone core, avoiding the need for pre-functionalized starting materials. rsc.org This approach allows for the introduction of a wide range of functional groups, including aryl, alkyl, and amino groups, at specific positions on the quinazolinone ring system. rsc.org

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. nih.gov Several one-pot methodologies have been developed for the synthesis of 4(3H)-quinazolinones. nih.gov

A common multicomponent approach involves the condensation of an anthranilic acid derivative, an aldehyde, and an amine source in a single reaction vessel. nih.gov For example, the three-component reaction of isatoic anhydride, a primary amine, and an aldehyde can directly afford 2,3-disubstituted-4(3H)-quinazolinones. nih.gov These strategies are highly convergent and allow for the rapid assembly of complex quinazolinone structures from simple and readily available starting materials.

Derivatization Strategies and Chemical Transformations of the 4(3H)-Quinazolinone Scaffold

The 4(3H)-quinazolinone scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. Structure-activity relationship (SAR) studies have shown that substitutions at the 2, 3, 6, and 8 positions can significantly influence the biological activity of these compounds. nih.gov

Common derivatization strategies include:

N-Alkylation/Arylation at the 3-position: The nitrogen at the 3-position is readily alkylated or arylated using various electrophiles in the presence of a base. farmaceut.org

Substitution at the 2-position: The 2-position can be functionalized by starting with a 2-mercapto or 2-chloro-4(3H)-quinazolinone intermediate, which can then be subjected to nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinazolinone scaffold can undergo electrophilic substitution reactions such as nitration and halogenation, typically at the 6- and 8-positions.

C-H Functionalization: As mentioned earlier, transition metal-catalyzed C-H functionalization allows for the direct introduction of various substituents onto the quinazolinone ring system. rsc.org

The table below highlights some common chemical transformations of the 4(3H)-quinazolinone scaffold.

PositionReaction TypeReagentsProduct
3-NHN-AlkylationAlkyl Halide, Base3-Alkyl-4(3H)-quinazolinone
2-CH3CondensationAromatic Aldehyde2-Styryl-4(3H)-quinazolinone
Benzene RingNitrationHNO3/H2SO46-Nitro-4(3H)-quinazolinone
4-C=OChlorinationPOCl34-Chloroquinazoline

Structure Activity Relationship Sar Studies of 3 2,6 Dichlorobenzyl 4 3h Quinazolinone Analogs

General Principles of SAR in 4(3H)-Quinazolinone Chemical Series

The 4(3H)-quinazolinone core is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. researchgate.net Its biological activity is highly dependent on the nature and position of various substituents. nih.gov SAR studies have revealed that substitutions at positions 2 and 3 are particularly critical for modulating the pharmacological properties of these compounds. nih.govresearchgate.net Additionally, modifications on the fused benzene ring, especially at positions 6 and 8, can also significantly influence activity. nih.govnih.gov

Impact of N3-Benzyl Substitution on Biological Activity

The substitution at the N3 position of the 4(3H)-quinazolinone ring is a key determinant of biological activity. nih.govnih.gov Introducing a benzyl (B1604629) group at this position often imparts significant pharmacological properties. The orientation and electronic nature of the benzyl ring can influence how the molecule binds to its target receptor. nih.gov Bulky substituents at the N3 position are often hypothesized to target the hinge-binding region of kinases, promoting a more stable and favorable interaction. nih.gov The flexibility of the benzyl group allows it to adopt various conformations, which can be crucial for optimal binding.

Role of Halogenation on the Benzyl Moiety, with a Focus on 2,6-Dichloro Substitution

Halogenation of the N3-benzyl ring is a common strategy to enhance the biological activity of 4(3H)-quinazolinone analogs. Halogens, such as chlorine, can increase the lipophilicity of the molecule, potentially improving its cell permeability. Furthermore, halogens can act as hydrogen bond acceptors and participate in other non-covalent interactions, strengthening the binding affinity of the compound to its target. nih.gov

The 2,6-dichloro substitution pattern on the benzyl ring is of particular interest. This specific arrangement places bulky chlorine atoms ortho to the methylene (B1212753) bridge connecting to the quinazolinone core. This substitution can enforce a specific conformation of the benzyl ring relative to the quinazolinone scaffold, which may be optimal for binding to a particular biological target. This steric hindrance can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Studies on related compounds have shown that halogen substitutions on the quinazolinone ring itself can lead to increased antitumor activity. nih.gov

Positional and Electronic Effects of Substituents on the N3-Benzyl Ring

The position and electronic properties of substituents on the N3-benzyl ring play a crucial role in determining the biological activity of 4(3H)-quinazolinone analogs. Substituents can exert their effects through a combination of resonance and inductive effects. libretexts.org

Electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the benzyl ring, influencing its interaction with the target protein. nih.govlibretexts.org The position of these substituents (ortho, meta, or para) is also critical. For example, in some series, para-substituted phenyl rings were found to be favorable for activity. acs.orgnih.gov In contrast, other studies have shown that meta and ortho substitutions can be equally active, while para substitution is not well tolerated. nih.gov

Significance of Substituents at the C2 Position of the Quinazolinone Ring

The C2 position of the 4(3H)-quinazolinone ring is another critical site for modification that significantly impacts biological activity. nih.govnih.gov A wide variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position to modulate the pharmacological profile. acs.orgnih.gov

Studies have shown that the nature of the C2 substituent can influence the compound's affinity for various receptors. For example, certain C2-substituted quinazolinone derivatives have been found to exhibit affinity for A1 and/or A2A adenosine (B11128) receptors. nih.gov In some antibacterial quinazolinones, hydrophilic groups were favored at the C2 position, with the specific placement of hydrogen-bond donors and acceptors being important for potency. nih.gov

Effect of C2-Substituents on Biological Activity
Compound SeriesC2-SubstituentObserved Effect on ActivityReference
Antibacterial QuinazolinonesHydrophilic groups (e.g., N-mesyl)Improved potency, importance of H-bond donors/acceptors nih.gov
Adenosine Receptor LigandsSubstituted phenyl ringAffinity for A1 and A2A receptors nih.gov
Anticancer AgentsHydrazine/Urea derivativesModulation of cytotoxic potential nih.gov

Influence of Modifications on Other Quinazolinone Ring Positions (e.g., C6, C7)

While the C2 and N3 positions are often the primary focus of SAR studies, modifications to the fused benzene ring of the quinazolinone scaffold, particularly at the C6 and C7 positions, also play a significant role in modulating biological activity. nih.govnih.gov

Substitutions at these positions can alter the electronic properties of the entire ring system and provide additional points of interaction with the biological target. For example, the introduction of halogens, such as fluorine or chlorine, at the C6 or C7 position has been shown to influence cytotoxicity in some series of quinazolinone derivatives. nih.govdovepress.com In one study, 6,8-di-fluoro substitutions were found to increase cytotoxicity. nih.gov In another, 7-chloro analogs generally exhibited better cytotoxic effects than their 7-unsubstituted counterparts. dovepress.com

However, the effect of substitution at these positions is not always positive. In some antibacterial quinazolinone series, substitutions at the C6 and C7 positions with bromo or hydroxyl groups led to a loss of activity. acs.org This indicates that the impact of modifications at these positions is highly dependent on the specific compound series and the biological target being investigated.

Impact of C6/C7-Substitutions on Quinazolinone Activity
Compound SeriesPositionSubstituentObserved EffectReference
Anticancer QuinazolinonesC6, C8Di-fluoroIncreased cytotoxicity nih.gov
Anticancer QuinazolinonesC7ChloroGenerally better cytotoxic effect dovepress.com
Antibacterial QuinazolinonesC6, C7Bromo, HydroxylLoss of activity acs.org

Pharmacophore Identification and Molecular Design Principles for Bioactivity Optimization

Based on extensive SAR studies, a general pharmacophore model for bioactive 4(3H)-quinazolinones can be proposed. This model typically consists of the core quinazolinone scaffold, which acts as a rigid backbone, with specific regions where substitutions are crucial for activity.

The key elements of the pharmacophore often include:

A substituted group at the N3 position: This is frequently an aromatic or heteroaromatic ring that can engage in hydrophobic and electronic interactions with the target. The substitution pattern on this ring is critical for optimizing activity.

A variable substituent at the C2 position: This group can be tailored to modulate properties such as solubility, hydrogen bonding capacity, and steric bulk to fit into a specific binding pocket.

Specific substitutions on the fused benzene ring (positions C6-C8): These positions can be modified to fine-tune the electronic properties of the scaffold and provide additional interaction points.

Molecular design principles for optimizing bioactivity involve a systematic approach to modifying these key pharmacophoric elements. This includes varying the size, shape, and electronic nature of the substituents at the C2 and N3 positions, as well as exploring different substitution patterns on the aromatic rings. Computational methods, such as 3D-QSAR modeling and molecular docking, are often employed to guide the design of new analogs with improved potency and selectivity. nih.govunar.ac.id By understanding the key structural requirements for bioactivity, medicinal chemists can rationally design novel 4(3H)-quinazolinone derivatives with enhanced therapeutic potential.

Pharmacological Spectrum and Biological Efficacy of 4 3h Quinazolinone Derivatives

Anticancer Efficacy

Quinazolinone derivatives have been extensively investigated for their potential as anticancer agents, demonstrating notable effects on cancer cell proliferation and survival. nih.gov Their mechanisms of action often involve the inhibition of key cellular processes required for tumor growth. nih.govnih.gov

In vitro Cytotoxic and Antiproliferative Activity in Cancer Cell Lines

Numerous studies have documented the cytotoxic and antiproliferative effects of 4(3H)-quinazolinone derivatives against a variety of human cancer cell lines. The efficacy of these compounds is often influenced by the nature and position of substituents on the quinazolinone core. nih.gov

For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. Several of these compounds exhibited potent and broad-spectrum activity, with the MCF-7 cell line being particularly sensitive. researchgate.net Notably, compounds bearing allyl and/or benzyl (B1604629) moieties at positions 2 and 3 of the quinazolinone nucleus showed the most significant cytotoxic results. researchgate.net

Another study focused on quinazolinone-thiazole hybrids, which were evaluated for their cytotoxic effects on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov Compound A3 from this series effectively inhibited the growth of all tested cell lines in a dose-dependent manner, with IC50 values of 10 µM, 10 µM, and 12 µM on PC3, MCF-7, and HT-29 cells, respectively. nih.gov

Furthermore, certain 3-methylenamino-4(3H)-quinazolone derivatives have shown selective cytotoxicity. rsc.orgnih.gov Compound 5 (2-chloro-6-fluorobenzylidene) was effective against the RD rhabdomyosarcoma cell line (IC50 = 14.65 μM), while compounds 6 (benzo[d] nih.govacs.orgdioxol-5-ylmethylene) and 7 (4-bromo-2-hydroxybenzylidene) displayed good activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 10.62 and 8.79 μM, respectively. rsc.org Importantly, these potent compounds showed weak cytotoxicity against the normal pig kidney cell line (LLC-PK1), suggesting a degree of selectivity for cancer cells. rsc.orgnih.gov

Table 1: In vitro Cytotoxic Activity of Selected 4(3H)-Quinazolinone Derivatives
Compound TypeCancer Cell LineActivity (IC50)Reference
Quinazolinone-Thiazole Hybrid (A3)PC3 (Prostate)10 µM nih.gov
Quinazolinone-Thiazole Hybrid (A3)MCF-7 (Breast)10 µM nih.gov
Quinazolinone-Thiazole Hybrid (A3)HT-29 (Colon)12 µM nih.gov
3-Methylenamino-4(3H)-quinazolone (Compound 5)RD (Rhabdomyosarcoma)14.65 μM rsc.org
3-Methylenamino-4(3H)-quinazolone (Compound 6)MDA-MB-231 (Breast)10.62 μM rsc.org
3-Methylenamino-4(3H)-quinazolone (Compound 7)MDA-MB-231 (Breast)8.79 μM rsc.org
2-Sulfanylquinazolin-4(3H)-one (Compound 5d)HepG2 (Hepatocellular carcinoma)Data not specified researchgate.net

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

The anticancer effects of 4(3H)-quinazolinone derivatives are often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.govnih.gov

For example, a novel 4-aminoquinazoline derivative, compound 6b, was found to cause G1 cell cycle arrest in HCT116 colon cancer cells. This was attributed to the inhibition of the PI3K/Akt signaling pathway. nih.gov Furthermore, this compound induced apoptosis through a mitochondrial-dependent pathway. nih.gov

Another study on a quinazolin-4(3H)-one derivative, BIQO-19, in non-small cell lung cancer (NSCLC) cells resistant to EGFR tyrosine kinase inhibitors (TKIs), revealed that its antiproliferative activity involves the inhibition of aurora kinase A. nih.gov This inhibition leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. nih.gov

Similarly, investigations into novel 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated their ability to induce apoptosis. In HepG2 cells, compound 5d was shown to arrest the cell cycle in the S phase and trigger both early and late apoptosis. researchgate.net The apoptotic pathway was activated by increasing the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while decreasing the expression of the anti-apoptotic gene Bcl-2. researchgate.net

Antimicrobial Activity

The 4(3H)-quinazolinone scaffold is a key component in a variety of compounds exhibiting potent antimicrobial properties, including antibacterial, antifungal, and antiviral activities. mdpi.comnih.gov

Antibacterial Spectrum and Potency, including Activity against Drug-Resistant Strains

Derivatives of 4(3H)-quinazolinone have shown efficacy against a range of bacteria, including challenging drug-resistant strains. eco-vector.comnih.gov

In one study, newly synthesized 2,3-disubstituted 4(3H)-quinazolinone derivatives exhibited mild to moderate antibacterial effects, particularly against Gram-negative bacteria, with Escherichia coli being the most susceptible. nih.gov However, the Gram-positive bacteria tested in this study, such as Listeria monocytogenes and Staphylococcus aureus, were largely insensitive to these specific compounds. nih.gov

Conversely, other research has highlighted the potent activity of different quinazolinone derivatives against Gram-positive organisms. A novel antibacterial with a 4(3H)-quinazolinone core was discovered to have potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govacs.org This compound, designated as compound 27, demonstrated MIC values of ≤0.5 μg/mL for all S. aureus strains tested, including those resistant to vancomycin (B549263) and linezolid. acs.org The mechanism of action for this class of quinazolinones involves the inhibition of penicillin-binding proteins (PBPs), specifically PBP1 and PBP2a in MRSA. nih.gov

The antibacterial effect of some quinazolinone derivatives can be enhanced when conjugated with silver nanoparticles. This approach has shown improved activity against multidrug-resistant bacteria such as Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov

Table 2: Antibacterial Activity of Selected 4(3H)-Quinazolinone Derivatives
Compound TypeBacterial StrainActivity (MIC)Reference
2,3-disubstituted 4(3H)-quinazolinonesE. coliMost sensitive Gram-negative nih.gov
Compound 27MRSA≤0.5 µg/mL acs.org
Compound 27Vancomycin-resistant S. aureus≤0.5 µg/mL acs.org
Compound 27Linezolid-resistant S. aureus≤0.5 µg/mL acs.org
Quinazolinone-silver nanoconjugates (QNZ 4, QNZ 6)E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosaEnhanced activity nih.gov

Antifungal Efficacy

The 4(3H)-quinazolinone nucleus is also a feature of several potent antifungal agents. acs.orgnih.gov Structure-activity relationship studies have revealed that substitutions at specific positions on the quinazolinone ring are crucial for antifungal activity.

A study evaluating new 2,3-disubstituted 4(3H)-quinazolinone derivatives found that all tested fungal strains were sensitive to the synthesized compounds, mostly at a concentration of 32 μg/ml. The data suggested that these compounds act as fungistatic agents. nih.gov

Another series of azole antifungal agents incorporating a quinazolinone nucleus displayed high in vitro activity, particularly against filamentous fungi. acs.orgnih.gov The most potent compounds in this series had a halogen substituent at the 7-position of the quinazolinone ring. acs.orgnih.gov One such derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (compound 20, UR-9825), was selected for further testing due to its high in vitro activity and favorable pharmacokinetic profile. acs.orgnih.gov

Antiviral Properties

Recent research has identified 4(3H)-quinazolinone derivatives as having promising antiviral capabilities against a range of viruses. nih.gov

One study reported that 2-aminoquinazolin-4-(3H)-one (compound 1) demonstrated a potent antiviral effect against SARS-CoV-2, the virus responsible for COVID-19, with an IC50 of 0.23 μM in a Vero cell assay and no associated cytotoxicity. nih.gov Subsequent modifications led to the development of N-acetyl 2-aminoquinazolin-4-(3H)-one (compound 2b), which retained potent inhibitory activity against SARS-CoV-2 while showing improved pharmacokinetic properties. nih.gov

The antiviral activity of this scaffold is not limited to coronaviruses. A series of tri-substituted quinazolinone compounds exhibited potent antiviral activities against both Zika virus (ZIKV) and Dengue virus (DENV). nih.gov For example, compound 27 was highly effective against ZIKV replication, with an EC50 value of 180 nM. nih.gov

Furthermore, 2-Methylquinazolin-4(3H)-one, isolated from a traditional medicine decoction, showed significant in vitro antiviral activity against Influenza A virus (H1N1) with an IC50 of 23.8 μg/mL. mdpi.com

Table 3: Antiviral Activity of Selected 4(3H)-Quinazolinone Derivatives
CompoundVirusActivityReference
2-aminoquinazolin-4-(3H)-one (Compound 1)SARS-CoV-2IC50 = 0.23 μM nih.gov
Tri-substituted quinazolinone (Compound 27)Zika Virus (ZIKV)EC50 = 180 nM nih.gov
2-Methylquinazolin-4(3H)-oneInfluenza A (H1N1)IC50 = 23.8 μg/mL mdpi.com

Anti-inflammatory Response Modulation

Quinazolinone derivatives have emerged as significant candidates for the development of novel anti-inflammatory agents. researchgate.netbiotech-asia.org Their mechanism of action often involves the modulation of key inflammatory pathways and enzymes. Research has shown that these compounds can inhibit the expression of inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov The inhibition of these mediators is often achieved through the suppression of the nuclear factor κB (NF-κB) pathway. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent anti-inflammatory activity. For instance, the nature and position of substituents on the quinazolinone ring system significantly influence efficacy. nih.govfabad.org.tr It has been observed that quinazolinones with an aliphatic substituent at the R³ position can exhibit excellent inhibition of inflammatory gene expression. nih.gov However, the length of this aliphatic chain is critical; chains longer than eight carbons may introduce steric hindrance, negatively impacting activity against targets like NF-κB. nih.gov Furthermore, the incorporation of a thioamide functional group directly attached to a phenyl ring with halogen substituents (such as 4-Cl, 4-Br, and 4-CF3) has been shown to be crucial for potent activity. rsc.org Molecular docking studies suggest that potent derivatives form stable interactions, including hydrophobic interactions and hydrogen bonds, with their target receptors. rsc.org

Table 1: Anti-inflammatory Activity of Selected 4(3H)-Quinazolinone Derivatives

CompoundTarget/AssayActivityReference
Quinazolinone with indole (B1671886) moietyEdema Inhibition82.4% nih.gov
3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinoneCOX-2 InhibitionImproved Inhibition nih.gov
Quinazolinone-bearing pyrazoleAcute Inflammation ReductionUp to 53% nih.gov
Carbothioamide derivative 8k (4-CF3)NO Production Inhibition (IC50)1.12 µM rsc.org
Carbothioamide derivative 8d (4-Cl)NO Production Inhibition (IC50)2.99 µM rsc.org
Carbothioamide derivative 8g (4-Br)NO Production Inhibition (IC50)3.27 µM rsc.org

Antimalarial Potential

The quinazolinone scaffold is a promising starting point for the development of new antimalarial drugs, a critical need due to the rise of drug-resistant Plasmodium parasites. scialert.netscialert.netimrpress.com The interest in this chemical class is partly inspired by the natural product febrifugine (B1672321), an alkaloid isolated from the Chinese herb Dichroa febrifuga, which contains a quinazolinone moiety and exhibits potent antimalarial properties. nih.govnih.gov However, the clinical use of febrifugine has been hampered by its toxicity. nih.gov Consequently, extensive research has focused on synthesizing febrifugine analogues and other quinazolinone derivatives to identify compounds with improved therapeutic indices. scialert.netnih.govnih.gov

Synthetic 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown significant in vivo antimalarial activity against chloroquine-sensitive strains of Plasmodium berghei in mice. nih.govlongdom.org Studies have demonstrated that substitutions at both the 2- and 3-positions of the quinazolinone ring are pivotal for antimalarial efficacy. For example, a series of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones displayed mean percentage parasite suppression ranging from 43.71% to 72.86%. nih.gov A high-throughput phenotypic screen identified novel quinazolinone-2-carboxamide derivatives as potent inhibitors of Plasmodium falciparum, including against lab-resistant strains. acs.org Structure-activity relationship studies of this series led to the identification of a compound that was 95-fold more potent than the initial hit, demonstrating a fast in vitro killing profile and in vivo efficacy in a murine model. acs.org

Table 2: Antimalarial Activity of Selected 4(3H)-Quinazolinone Derivatives

Compound SeriesParasite StrainKey FindingsReference
2,3-substituted quinazolin-4(3H)-ones (Febrifugine-based)P. berghei (in vivo)Compound 5a produced 100% cures at 50 mg/kg. nih.gov
3-aryl-2-(substituted styryl)-4(3H)-quinazolinonesP. berghei ANKA (in vivo)Compounds 12 and 13 showed the highest mean percentage suppression (67.60% and 72.86%). nih.gov
Quinazolinone-2-carboxamide derivative 19f P. falciparum (3D7)Potent inhibitor with IC50 of 25 nM. Active against resistant strains. acs.org
Febrifugine analogues 14 and 15 P. falciparum (W-2)Therapeutic index over 10 times superior to febrifugine and chloroquine. nih.gov

**4.5. Enzyme Inhibition and Metabolic Disorder Modulation

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and diabetes. Certain quinazolinone derivatives have been identified as inhibitors of this enzyme. Specifically, thiazolo[5,4-f]quinazolin-9-ones have been synthesized and evaluated for their effects on a panel of protein kinases. nih.govnih.gov Several of these derivatives were found to inhibit GSK-3 in the micromolar range. nih.gov Molecular modeling studies suggest that these compounds bind to the ATP-binding site of GSK-3. nih.gov This interaction is stabilized by a key hydrogen bond with the amino acid Val135 and by targeting a specific hydrophobic pocket within the enzyme, which contributes to their selectivity. nih.gov The development of such inhibitors highlights the versatility of the quinazolinone scaffold in targeting protein kinases.

Inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.govrsc.org DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, such as GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion. rsc.org Several classes of quinazolinone derivatives have been designed and synthesized as potent DPP-4 inhibitors. nih.govresearchgate.net For example, a series of spiro cyclohexane-1,2'-quinazoline derivatives were developed based on the structure of the known DPP-4 inhibitor linagliptin. nih.gov Many of these compounds exhibited exceptionally high potency, with IC50 values in the low nanomolar and even picomolar range, being 100 to 1000 times more active than linagliptin. nih.gov Similarly, thiazole-clubbed quinazoline (B50416) derivatives have also shown promising DPP-4 inhibitory activity. nih.gov Molecular docking analyses have revealed that these potent inhibitors fit well into the active site of the DPP-4 enzyme, explaining their high affinity and inhibitory action. nih.govnih.gov

Alpha-glucosidase inhibitors are oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. acs.orgnih.gov The 4(3H)-quinazolinone scaffold has proven to be a fertile ground for the discovery of potent alpha-glucosidase inhibitors. nih.govscilit.comnih.gov Numerous studies have reported the synthesis of quinazolinone derivatives that exhibit significantly greater inhibitory activity than the standard drug, acarbose. nih.govekb.egnih.gov

For instance, a series of 2-arylquinazolin-4(3H)-ones were found to be several hundred times more active than acarbose, with IC50 values in the low micromolar range. nih.gov Another study on quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties identified a compound with an IC50 of 14.4 µM, approximately 53 times more potent than acarbose. nih.govresearchgate.net Kinetic studies have shown that these derivatives can act through different mechanisms, including competitive and non-competitive inhibition. nih.govnih.gov The structure-activity relationships indicate that substitutions on both the quinazoline ring and associated aryl groups are critical for potency. nih.govekb.eg

Table 3: Alpha-Glucosidase Inhibitory Activity of Selected 4(3H)-Quinazolinone Derivatives

CompoundIC50 Value (µM)Inhibition TypeReference
2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ )12.5 ± 0.1Non-competitive nih.gov
2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ )15.6 ± 0.2Non-competitive nih.gov
Phenoxy-acetamide derivative 7b 14.4 ± 0.2Competitive nih.govresearchgate.net
Quinazolinone-coumarin hybrid 21 6.11 ± 0.40Not specified ekb.eg
Quinazolinone-coumarin hybrid 22 7.34 ± 0.37Not specified ekb.eg
Acarbose (Standard)~750.0 - 840Competitive nih.govnih.gov

Protein tyrosine phosphatase 1B (PTP1B) is a non-transmembrane enzyme that acts as a key negative regulator of the insulin and leptin signaling pathways. researchgate.net Overexpression or increased activity of PTP1B is associated with insulin resistance, making it a prime therapeutic target for the treatment of type 2 diabetes and obesity. researchgate.netresearchgate.net The search for effective PTP1B inhibitors has led to the investigation of various chemical scaffolds, including quinazolinones. Several studies have reported the identification of quinazolinone-based compounds that inhibit the PTP1B enzyme, some with submicromolar potency. researchgate.net These compounds often surpass the efficacy of reference inhibitors, highlighting the potential of the quinazolinone framework for developing novel therapeutic agents to enhance insulin sensitivity. researchgate.net

Enzyme Inhibition and Metabolic Disorder Modulation

Soluble Epoxide Hydrolase (sEH) Inhibition

The quinazoline-4(3H)-one structure is recognized as a promising scaffold for developing inhibitors of soluble epoxide hydrolase (sEH). nih.govijpscr.info sEH is a therapeutic target for managing conditions like hypertension and inflammation because it metabolizes beneficial epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties, into less active diols. nih.govijpscr.info By inhibiting sEH, the levels of protective EETs are maintained. researchgate.net

Studies have demonstrated that the quinazolinone ring is a suitable foundation for potent sEH inhibitors. nih.govijpscr.info Researchers have designed and synthesized various quinazoline-4(3H)-one derivatives that show significant sEH inhibitory activity. nih.gov For example, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide was identified as a highly potent sEH inhibitor with an IC50 value of 0.5 nM, making it about twice as potent as a reference inhibitor in the same study. nih.gov Although these findings highlight the potential of the broader chemical class, specific data on the sEH inhibitory activity of 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone itself have not been detailed in the reviewed literature.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor crucial for the regulation of glucose and lipid metabolism, and it is the target of certain anti-diabetic medications. nih.gov While a variety of heterocyclic compounds have been explored for their potential as PPARγ agonists, there is a lack of specific research in the reviewed literature detailing the interaction of this compound with this receptor. researchgate.netebi.ac.uk Some computational models have suggested that structurally different quinazolinone derivatives, such as those with a 2-thioxo substitution, might interact with PPARγ. mdpi.com However, the activity of this compound as a PPARγ agonist has not been experimentally confirmed.

Other Reported Biological Activities, including Anticonvulsant and Antihypertensive Effects

The 4(3H)-quinazolinone core is a versatile pharmacophore known to impart a range of biological effects, notably on the central nervous and cardiovascular systems. nih.govnih.govnih.gov

Anticonvulsant Effects The historical use of the quinazolinone derivative methaqualone as a sedative-hypnotic has prompted extensive research into this class of compounds for novel anticonvulsant agents. nih.govmdpi.com Structure-activity relationship (SAR) studies indicate that the substituents at the 2 and 3 positions of the quinazolinone ring play a critical role in determining anticonvulsant potency. mdpi.com The proposed mechanism of action for some of these derivatives involves the positive allosteric modulation of the GABA-A receptor. mdpi.comnuph.edu.ua Numerous 3-substituted quinazolin-4(3H)-ones have been synthesized and have demonstrated significant anticonvulsant activity in preclinical models. nih.gov

Antihypertensive Effects Novel substituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antihypertensive activity. nih.gov In vivo screening has shown that certain compounds in this class can produce a hypotensive effect, sometimes accompanied by bradycardia, with some derivatives showing better activity than the reference drug Prazosin. nih.gov A potential mechanism for the blood pressure-lowering effects of quinazolinone derivatives is their ability to inhibit soluble epoxide hydrolase. nih.govijpscr.info This inhibition prevents the breakdown of EETs, which promote vasodilation, thereby contributing to a reduction in blood pressure. ijpscr.info This suggests a plausible, though unconfirmed, mechanism by which this compound could exert antihypertensive effects.

Biological Activities of Representative 4(3H)-Quinazolinone Analogues

The following table summarizes reported biological activities for several 4(3H)-quinazolinone derivatives to illustrate the therapeutic potential of this chemical class. Note that the data pertains to analogues and not to this compound itself.

Compound Name/ClassBiological Target or ActivityReported Potency or Effect
4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamidesEH InhibitionIC50 = 0.5 nM
Various 3-substituted-2-(phenoxymethyl) quinazolin-4(3H)-onesAnticonvulsant ActivityModerate to significant activity in preclinical models
Various novel substituted quinazolin-4(3H)-onesAntihypertensive ActivityDemonstrated hypotensive effects in vivo

Molecular Mechanisms of Action and Target Identification

Inhibition of Kinase Signaling Pathways

The quinazolinone scaffold is a well-established inhibitor of various protein kinases, which are crucial regulators of cellular processes. By targeting these enzymes, quinazolinone derivatives can disrupt the signaling cascades that drive diseases like cancer.

Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

Quinazolinone-based molecules have been identified as potent inhibitors of receptor tyrosine kinases, particularly those from the Epidermal Growth Factor Receptor (EGFR) family. nih.govnih.govmdpi.com These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) at the kinase's catalytic domain. nih.gov The 4-anilinoquinazoline (B1210976) structure is a key pharmacophore for EGFR inhibition, with compounds like gefitinib (B1684475), erlotinib, and lapatinib (B449) being approved anticancer drugs based on this scaffold. mdpi.comnih.gov Research has shown that specific substitutions on the quinazolinone ring system are crucial for high-affinity binding and potent inhibition. For instance, certain 4-anilinoquinazolines demonstrate IC50 values in the low nanomolar range against EGFR. nih.gov

Similarly, the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a major regulator of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.govnih.gov The quinazolinone core is present in several VEGFR-2 inhibitors. nih.govnih.gov Vandetanib, a 4-anilinoquinazoline derivative, is a potent inhibitor of both VEGFR and EGFR. mdpi.com Studies on various quinazolinone derivatives have demonstrated significant inhibitory activity against VEGFR-2, thereby blocking the signaling required for angiogenesis. nih.govmdpi.com

Inhibitory Activity of Representative Quinazolinone Derivatives on Receptor Tyrosine Kinases

Compound Class Target Kinase IC50 Value (µM) Reference
Quinazolin-4(3H)-one Derivative 2i EGFR 0.097 ± 0.019 nih.gov
Quinazolin-4(3H)-one Derivative 2h EGFR 0.102 ± 0.014 nih.gov
Erlotinib (Reference) EGFR 0.056 ± 0.012 nih.gov
Quinazolin-4(3H)-one Derivative 2j VEGFR-2 >10 nih.gov
Sorafenib (Reference) VEGFR-2 0.151 ± 0.024 nih.gov

Serine/Threonine Kinases (e.g., BRAF, AKT1, GSK-3)

Beyond receptor tyrosine kinases, the quinazolinone scaffold has been utilized to develop inhibitors of serine/threonine kinases. The BRAF kinase, a key component of the MAPK signaling pathway, is a common target. nih.gov Certain mutations, such as BRAF V600E, lead to constitutive activation of the pathway, promoting cell proliferation. nih.gov Structure-based design has led to the development of 3-N-methylquinazoline-4(3H)-one based compounds that are potent and highly selective ATP-competitive inhibitors of BRAF. nih.govresearchgate.net Some quinazolin-4-one hybrids have been developed as dual inhibitors of both EGFR and BRAFV600E. nih.gov

The PI3K/AKT pathway is another critical signaling cascade for cell survival. The quinazolinone derivative Idelalisib is an inhibitor of phosphoinositide-3 kinase (PI3K), which is upstream of AKT. mdpi.com By inhibiting PI3K, such compounds can effectively suppress the downstream survival signals mediated by AKT.

Inhibitory Activity of Representative Quinazolinone Derivatives on Serine/Threonine Kinases

Compound Class Target Kinase IC50 Value (nM) Reference
N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide (4b) BRAFV600E 2 researchgate.net
N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide (4b) BRAFWT 2 researchgate.net

Interference with Cellular Proliferation and Survival Pathways

By inhibiting key kinases, 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone and related compounds can effectively halt uncontrolled cell proliferation and induce programmed cell death (apoptosis). nih.gov Many quinazolinone derivatives exhibit potent antiproliferative activity against a broad range of human cancer cell lines. mdpi.comnih.govrsc.org

The mechanisms often involve inducing cell cycle arrest, typically at the G2/M phase, which is indicative of interference with microtubule formation and tubulin polymerization. nih.gov Furthermore, these compounds can trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (receptor-mediated) pathways. nih.gov This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3 and caspase-7, leading to cell death. nih.gov

Modulation of Specific Cellular Enzymes (e.g., Penicillin-Binding Proteins, DPP-4, sEH)

The therapeutic potential of the quinazolinone scaffold extends beyond kinase inhibition to the modulation of other critical enzymes.

Penicillin-Binding Proteins (PBPs): A novel 4(3H)-quinazolinone antibacterial was discovered through in silico screening for binding to a penicillin-binding protein. nih.govresearchgate.net This class of compounds shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting PBP1 and PBP2a, the latter of which is responsible for resistance to most β-lactam antibiotics. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones that regulate insulin (B600854) secretion. mdpi.complos.org Numerous quinazoline (B50416) derivatives have been identified as highly potent DPP-4 inhibitors, with some exhibiting IC50 values in the sub-nanomolar range, significantly more potent than reference drugs like linagliptin. researchgate.netnih.gov

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. nih.govijpscr.info This enzyme metabolizes anti-inflammatory fatty acids, and its inhibition can have beneficial effects. Several series of quinazoline-4(3H)-one derivatives have been designed and synthesized as potent sEH inhibitors, with some compounds showing IC50 values as low as 0.5 nM. nih.govresearchgate.net

Inhibitory Activity of Representative Quinazolinone Derivatives on Specific Enzymes

Compound Class Target Enzyme IC50 Value (nM) Reference
4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g) sEH 0.5 nih.gov
Spiro cyclohexane-1,2'-quinazoline derivative 11 DPP-4 0.0005 nih.gov

Comprehensive Analysis of Protein-Ligand Interactions and Binding Site Specificity

Molecular docking and structural analysis have been instrumental in understanding how quinazolinone derivatives achieve their potency and selectivity. nih.govresearchgate.net In the context of kinase inhibition, these compounds typically occupy the ATP-binding pocket. nih.gov The quinazoline core often forms crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor. For instance, in EGFR, the quinazolinone nitrogen atoms can form hydrogen bonds with the backbone of key amino acid residues. nih.gov

Preclinical Research Models and Translational Potential

In vitro Pharmacological Screening Platforms

In vitro screening platforms are fundamental in early-stage drug discovery, enabling the rapid assessment of a compound's biological activity in a controlled, non-living system. These platforms are crucial for identifying promising candidates from large chemical libraries before advancing to more complex and resource-intensive in vivo studies.

High-Throughput Screening Methodologies for Compound Libraries

High-throughput screening (HTS) allows for the automated testing of vast libraries of chemical compounds against specific biological targets. nih.govmdpi.com This methodology is designed to quickly identify "hits"—compounds that modulate the activity of a target protein or pathway. Quantitative HTS (qHTS) further refines this process by generating concentration-response curves for every compound in the library, providing immediate insights into potency and efficacy and helping to elucidate structure-activity relationships (SAR) directly from the primary screen. nih.gov

Libraries of quinazolinone derivatives are frequently subjected to HTS to discover novel agents with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com However, a specific HTS campaign that includes and identifies activity for 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone has not been reported in the reviewed literature.

Cell-Based Assays and Enzymatic Activity Assays

Following initial screening, "hit" compounds are typically evaluated in more detailed cell-based and enzymatic assays. Cell-based assays utilize living cells to assess a compound's effect on cellular processes like proliferation, cytotoxicity, or apoptosis. rsc.orgnih.gov For instance, various quinazolinone derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as HepG2, MCF-7, and Caco-2 using the MTT assay. mdpi.comnih.gov

Enzymatic assays, on the other hand, measure the direct interaction of a compound with a purified enzyme target, such as a kinase or protease, to determine its inhibitory or activating potential. tandfonline.comresearchgate.netcolab.ws Many quinazolinone-based compounds have been identified as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govtandfonline.com

Despite the widespread use of these assays for characterizing quinazolinone derivatives, specific data from cell-based or enzymatic activity assays for this compound are not available in the surveyed scientific literature.

In vivo Efficacy Studies in Relevant Preclinical Disease Models

Animal Models for Infectious Diseases (e.g., Mouse Peritonitis Model, Tuberculosis Infection Mouse Model, Plasmodium berghei Infected Mice)

The quinazolinone scaffold has shown promise in the field of infectious diseases. The mouse peritonitis model is a standard for evaluating the in vivo efficacy of new antibacterial agents. nih.govmeliordiscovery.comcreative-bioarray.comnih.govplos.org It simulates a severe bacterial infection and is used to assess parameters like bacterial clearance and survival rates following treatment.

For tuberculosis, various animal models, including mice, guinea pigs, and non-human primates, are used to mimic different aspects of human TB infection and are crucial for evaluating new anti-TB drugs. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgscilit.com Several quinazolinone-containing structures have demonstrated in vitro activity against Mycobacterium tuberculosis. nih.gov

In the search for new antimalarial drugs, the Plasmodium berghei-infected mouse model is a widely used tool for in vivo screening. nih.govlongdom.orgnih.govresearchgate.net This model allows for the assessment of a compound's ability to reduce parasitemia and prolong the survival of infected mice. nih.govnih.gov Numerous febrifugine (B1672321) analogues and other quinazolinone derivatives have been tested for their antimalarial properties using this model. nih.govlongdom.orgnih.gov

While these models are standard for the preclinical evaluation of quinazolinones with potential anti-infective properties, no efficacy data for this compound in any of these specific infectious disease models have been reported.

Interactive Data Table: Efficacy in Infectious Disease Models

Preclinical ModelCompoundKey FindingsReference
Mouse Peritonitis ModelThis compoundData not availableN/A
Tuberculosis Infection Mouse ModelThis compoundData not availableN/A
Plasmodium berghei Infected MiceThis compoundData not availableN/A

Animal Models for Metabolic Disorders (e.g., STZ-Induced Hyperglycemic Rats)

The streptozotocin (B1681764) (STZ)-induced diabetic rat is a common and well-established model for studying type 1 and, with modifications, type 2 diabetes. researchgate.netnih.govmdpi.com STZ selectively destroys pancreatic β-cells, leading to hyperglycemia. This model is frequently used to screen for new antihyperglycemic agents by measuring their ability to lower blood glucose levels. researchgate.netnih.govnih.gov

Several studies have reported the evaluation of quinazolinone derivatives and quinazoline-sulfonylurea hybrids for their antihyperglycemic activity in STZ-induced diabetic rats, with some compounds showing a significant reduction in blood glucose levels. nih.govekb.eg However, specific research detailing the testing or efficacy of this compound in this metabolic disorder model is currently unavailable in the scientific literature.

Interactive Data Table: Efficacy in Metabolic Disorder Models

Preclinical ModelCompoundKey FindingsReference
STZ-Induced Hyperglycemic RatsThis compoundData not availableN/A

Computational Chemistry and Molecular Modeling in Quinazolinone Research

Molecular Docking for Ligand-Target Interaction Prediction

There are no published molecular docking studies specifically investigating the binding interactions of 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone with any biological target.

In Silico Screening and Virtual Ligand Discovery Methodologies

No research articles detailing the use of this compound in in silico screening campaigns or virtual ligand discovery efforts have been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Specific QSAR models developed for or including this compound to correlate its chemical structure with biological activity are not present in the current body of scientific literature.

Computational Approaches for Elucidating Mechanism of Action

There is no available research that employs computational methods to elucidate the specific mechanism of action for this compound.

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Next-Generation 4(3H)-Quinazolinone-Based Agents

The rational design of next-generation agents based on the 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone scaffold will be heavily guided by structure-activity relationship (SAR) studies. nih.govresearchgate.net The core 4(3H)-quinazolinone structure serves as a versatile template for chemical modification. nih.gov Key areas for synthetic exploration include:

Substitution on the Quinazolinone Core: Modifications at the 2, 6, and 8 positions of the quinazolinone ring have been shown to significantly influence pharmacological activity. mdpi.com For instance, introducing small alkyl or aryl groups at the 2-position can modulate potency and selectivity against various biological targets.

Alterations to the Benzyl (B1604629) Moiety: The 2,6-dichloro substitution pattern on the benzyl group is a critical determinant of the molecule's conformational properties and its interaction with target proteins. Future synthetic efforts could explore the impact of alternative substitution patterns on the benzyl ring, including the introduction of electron-donating or withdrawing groups, to fine-tune the compound's electronic and steric properties.

Hybrid Molecules: A promising strategy involves the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. researchgate.net This approach, known as molecular hybridization, aims to develop agents with enhanced potency and potentially novel mechanisms of action.

These synthetic endeavors will be supported by computational modeling and in silico screening to predict the binding affinities and pharmacokinetic properties of novel derivatives, thereby streamlining the drug discovery process.

Strategies for Multi-Targeting and Combination Therapies

The inherent versatility of the 4(3H)-quinazolinone scaffold makes it an attractive candidate for the development of multi-target agents. mdpi.com A single molecule engineered to interact with multiple biological targets can offer superior efficacy and a reduced likelihood of drug resistance. For this compound, a multi-targeting approach could be particularly effective in complex diseases such as cancer, where multiple signaling pathways are often dysregulated.

Future research could focus on designing derivatives of this compound that simultaneously inhibit key enzymes implicated in cancer progression, such as tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov For example, modifications could be introduced to the scaffold to enable interaction with the ATP-binding sites of multiple kinases.

In addition to multi-target agents, combination therapies involving this compound and existing therapeutic agents represent a viable strategy. By targeting different pathways, combination therapies can achieve synergistic effects and overcome resistance to single-agent treatments. Future preclinical and clinical studies should explore the efficacy of combining this quinazolinone derivative with standard-of-care chemotherapeutics or targeted therapies.

Exploration of Novel Therapeutic Indications and Bioactive Profiles

While the 4(3H)-quinazolinone class of compounds is well-known for its anticancer properties, the therapeutic potential of this compound may extend to a variety of other diseases. mdpi.commdpi.com A comprehensive evaluation of its bioactive profile is crucial to identify novel therapeutic indications.

Based on the activities of structurally related compounds, potential new applications for this molecule and its derivatives could include:

Anticonvulsant Activity: Several 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated potent anticonvulsant effects in preclinical models. colab.wsnih.gov

Vasodilatory and Antihypertensive Effects: A series of 3-benzylquinazolin-4(3H)-ones have been identified as potent vasodilative agents, suggesting a potential role in the treatment of hypertension. nih.gov

Antimicrobial and Antiviral Properties: The quinazolinone scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral activities. nih.govnih.govmdpi.com

Systematic screening of this compound against a broad panel of biological targets will be instrumental in uncovering its full therapeutic potential and identifying novel indications.

Addressing Research Gaps and Challenges in Quinazolinone Drug Discovery

Despite the significant promise of 4(3H)-quinazolinone derivatives, several challenges and research gaps need to be addressed to facilitate their clinical translation. A primary challenge is the often-limited aqueous solubility of these compounds, which can impact their bioavailability and therapeutic efficacy. Future research should focus on developing formulation strategies or chemical modifications to enhance the solubility and pharmacokinetic profiles of quinazolinone-based drug candidates.

Furthermore, a deeper understanding of the mechanisms of action of these compounds is required. While many quinazolinones are known to target specific enzymes, their off-target effects and potential for toxicity need to be thoroughly investigated. Comprehensive preclinical studies, including in vitro and in vivo toxicology assessments, are essential to ensure the safety of these compounds.

A significant research gap is the lack of specific studies on this compound itself. While inferences can be drawn from related compounds, dedicated research into its synthesis, biological activity, and therapeutic potential is necessary to fully elucidate its properties and advance it as a potential drug candidate.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via oxidative cyclization of 2-aminobenzamides with benzyl alcohols. For example, a solvent-free, transition-metal-free method using t-BuONa as a base achieves yields of 75–85% under mild conditions . Alternative routes include coupling 2-aminobenzamides with substituted benzyl chlorides at elevated temperatures (e.g., 100–120°C) . Reaction parameters such as temperature, catalyst choice (e.g., KAl(SO₄)₂·12H₂O ), and solvent polarity significantly influence yield and purity. Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Q. What in vitro biological assays are commonly used to evaluate the anti-inflammatory and antimicrobial activities of this compound?

  • Methodological Answer : Standard assays include:

  • Carrageenan-induced rat paw edema for anti-inflammatory activity, measuring edema inhibition (%) at 50–100 mg/kg doses .
  • Agar disc diffusion or microdilution assays against Staphylococcus aureus and Escherichia coli for antimicrobial activity, with MIC values typically ranging from 12.5–50 µg/mL .
    Controls should include reference drugs (e.g., diclofenac for inflammation, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can electrochemical synthesis be optimized to produce this compound with minimal energy consumption and high scalability?

  • Methodological Answer : Recent advances utilize aluminum/carbon electrodes in acetic acid electrolyte at room temperature, achieving ~80% yield . Key optimizations include:

  • Electrode material : Carbon anodes reduce overpotential vs. platinum.
  • Current density : 10 mA/cm² balances reaction speed and side-product formation.
  • Substrate solubility : Polar aprotic solvents (e.g., DMF) enhance electron transfer.
    Scalability requires flow-cell reactors with continuous substrate feeding to avoid passivation .

Q. How do structural modifications at the C-2 and C-3 positions of the quinazolinone core influence biological activity, and how can contradictions in published data be resolved?

  • Methodological Answer :

  • C-2 phenyl groups enhance anti-inflammatory activity (IC₅₀ ~25 µM) by stabilizing hydrophobic interactions with COX-2 .
  • C-3 benzothiazole substitutions improve antimicrobial potency (MIC ~12.5 µg/mL) via increased membrane permeability .
    Contradictions in activity data (e.g., variable MICs for similar derivatives) may arise from assay protocols (e.g., broth vs. agar dilution ). Resolution strategies:
  • Standardized testing : Follow CLSI guidelines (M07-A5/M02-A4) for MIC determination .
  • Docking studies : Compare binding modes of derivatives with target proteins (e.g., COX-2, DNA gyrase) .

Q. What factorial design approaches are recommended for optimizing multi-step syntheses of novel quinazolinone derivatives?

  • Methodological Answer : A 3² full factorial design evaluates two factors (e.g., temperature, catalyst loading) across three levels. For example:

FactorLow (-1)Medium (0)High (+1)
Temperature (°C)80100120
Catalyst (mol%)51015
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions . For complex pathways (e.g., triazole-linked derivatives ), Taguchi methods prioritize critical parameters (e.g., reflux time, pH) while minimizing experimental runs.

Key Recommendations for Researchers

  • Experimental Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously, as minor variations impact quinazolinone crystallinity .
  • Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., ELISA for COX-2 inhibition alongside paw edema ).
  • Sustainability : Prioritize electrochemical or solvent-free routes to align with green chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.